2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline
Description
Properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-17-11-5-4-9-7-10(3-2-6-14)13(15)16-12(9)8-11/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKZJCZJPRMHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435015 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159383-58-1 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Sequence
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Aniline precursor : 4-Methoxyaniline derivatives are condensed with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form intermediate Schiff bases.
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Cyclization : Thermal cyclization at 180–200°C yields 7-methoxyquinoline derivatives.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at the 2-position, producing 2-chloro-7-methoxyquinoline.
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Alkylation : The 3-position is functionalized via nucleophilic substitution using 1-bromo-3-chloropropane in dimethylformamide (DMF) with potassium carbonate as the base.
Optimization Insights:
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Temperature : Cyclization yields improve from 45% to 68% when conducted under nitrogen at 190°C.
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Solvent : DMF outperforms tetrahydrofuran (THF) in alkylation, achieving 82% conversion versus 54%.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 190°C, N₂ atmosphere | 68 | |
| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | 82 |
Direct Functionalization of Preformed Quinoline Cores
Chlorination-Alkylation Tandem Approach
This two-step protocol modifies commercially available 7-methoxyquinoline:
Key Findings:
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Regioselectivity : The methoxy group at C-7 directs chlorination exclusively to C-2, avoiding competing reactions at C-4 or C-6.
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Catalyst Load : Reducing AlCl₃ from 2.0 to 1.2 equivalents maintains 74% yield while minimizing side-product formation.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| POCl₃ Equivalents | 3.0 | 89% |
| AlCl₃ Equivalents | 1.2 | 74% |
Vilsmeier-Haack Formylation Followed by Side-Chain Modification
Formylation and Reduction Sequence
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Vilsmeier-Haack Reaction : 2-Chloro-7-methoxyquinoline reacts with DMF and POCl₃ to install a formyl group at C-3.
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Wolff-Kishner Reduction : The formyl group is reduced to methylene using hydrazine hydrate and strong base (e.g., NaOH, ethylene glycol, 160°C).
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Chloropropylation : The methylene intermediate undergoes radical chlorination with Cl₂ gas under UV light to yield the 3-chloropropyl moiety.
Challenges and Solutions:
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Side Reactions : Over-chlorination is mitigated by controlling Cl₂ flow (0.5 L/min) and reaction time (2 hr).
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Purity : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.
| Intermediate | Key Reaction | Yield (%) |
|---|---|---|
| 3-Formyl derivative | Vilsmeier-Haack | 76 |
| Methylene derivative | Wolff-Kishner reduction | 63 |
| Final chloropropylation | Radical chlorination | 58 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Conrad-Limpach Route : Highest atom economy (72%) but requires stringent temperature control.
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Direct Functionalization : Scalable to kilogram quantities with consistent yields (78±3%).
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Formylation Pathway : Labor-intensive but offers flexibility for introducing diverse C-3 substituents.
| Method | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Conrad-Limpach | 52 | 12.40 | Moderate |
| Direct Functionalization | 71 | 8.90 | High |
| Formylation-Reduction | 44 | 18.20 | Low |
Industrial Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance safety and yield:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
Key Observations :
- Positional Isomerism : The 6-methoxy isomer (CAS 159383-57-0) differs in electronic effects compared to the 7-methoxy analog due to the methoxy group’s position. This may alter solubility and reactivity in synthetic applications .
- Substituent Chain Length: The chloropropyl chain (vs.
- Halogen Variations : Bromine at position 7 (CAS 848170-47-8) enhances molecular weight and polarizability, which could influence pharmacological activity .
Biological Activity
2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline (CAS No. 159383-58-1) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Research has indicated that quinoline derivatives often exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 245.13 g/mol. The compound features a chloro substituent and a methoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂N |
| Molecular Weight | 245.13 g/mol |
| CAS Number | 159383-58-1 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, likely through the inhibition of bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of signaling pathways related to cell survival.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has a moderate level of antibacterial efficacy, particularly against Staphylococcus aureus.
Anticancer Activity
In cellular assays using human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Case Studies
Several studies have explored the biological activities of quinoline derivatives similar to this compound. For instance:
- Study on Antimicrobial Properties : A study published in MDPI reported that similar quinoline derivatives exhibited potent antibacterial properties against various pathogens, supporting the potential of structural modifications in enhancing bioactivity .
- Anticancer Research : Research highlighted in recent publications indicates that certain quinoline derivatives can effectively induce apoptosis in cancer cells through mitochondrial pathways, suggesting a similar mechanism may be applicable to this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-3-(3-chloropropyl)-7-methoxyquinoline, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloropropyl groups can be introduced via refluxing (3-chloropropyl)trimethoxysilane with a quinoline precursor under inert conditions (N₂ or Ar), as demonstrated in analogous syntheses of chloropropyl-substituted heterocycles . Key parameters include temperature control (70–80°C), reaction time (12–24 hours), and purification via rotoevaporation followed by vacuum drying to remove volatile byproducts. Yield optimization (~78% in similar systems) requires stoichiometric precision and anhydrous conditions to minimize hydrolysis of the chloropropyl moiety .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm.
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, chloropropyl at C3).
- Mass spectrometry (ESI-TOF) for molecular ion validation (expected m/z ≈ 300–310 for [M+H]⁺).
- Elemental analysis to verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, away from moisture (chloropropyl groups are prone to hydrolysis).
- Neutralize waste with 10% sodium bicarbonate before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogen variation) impact the compound’s biological activity?
- Methodological Answer : Design a SAR study comparing:
- Analogues : Replace methoxy (C7) with ethoxy or hydroxyl groups to assess steric/electronic effects.
- Halogen swaps : Substitute Cl with F or Br at C2/C3 to evaluate halogen bonding in target interactions.
- Assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7). Correlate results with computational docking studies (e.g., AutoDock Vina) to identify binding motifs .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines, passage numbers, and incubation times to minimize variability.
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity.
- Validate targets : Perform kinase profiling or RNA-seq to confirm mechanism (e.g., topoisomerase inhibition vs. kinase modulation). Cross-reference with databases like PubChem BioActivity .
Q. How can researchers elucidate the mechanism of action of this compound in anticancer studies?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax).
- Proteomics : Western blotting for caspase-3/9 cleavage and PARP activation.
- In vivo models : Xenograft studies in nude mice (dose: 10–50 mg/kg, i.p.) with tumor volume monitoring and histopathology .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS stability studies : Incubate in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C. Monitor degradation products hourly.
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glutathione adducts).
- Plasma protein binding : Equilibrium dialysis to calculate % bound vs. free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
